

A Comprehensive Technical Guide to the Thermochemical Data of p-(Dimethylamino)cinnamic Acid

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Compound of Interest

Compound Name: *p*-(Dimethylamino)cinnamic acid

Cat. No.: B074946

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for **p-(Dimethylamino)cinnamic acid**. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental and computational methodologies used to determine these crucial parameters. A thorough grasp of the thermochemical properties of pharmacologically relevant molecules like **p-(Dimethylamino)cinnamic acid** is indispensable for drug development, enabling predictions of stability, solubility, and bioavailability. This guide synthesizes available experimental data, outlines detailed protocols for its determination, and explores the application of this data in a research and development context.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Sciences

In the realm of drug development, the journey from a promising lead compound to a marketable therapeutic is fraught with challenges. A significant hurdle is the optimization of the physicochemical properties of the active pharmaceutical ingredient (API). Thermochemical data, which describes the energy changes associated with chemical and physical transformations, provides a fundamental understanding of a molecule's stability, phase

behavior, and intermolecular interactions. For a molecule like **p-(Dimethylamino)cinnamic acid**, a derivative of the widely studied cinnamic acid scaffold, this data is critical. Cinnamic acid and its derivatives have garnered considerable attention for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties[1][2][3].

The thermodynamic stability of a solid-state pharmaceutical formulation is a critical quality attribute that can impact its shelf-life and efficacy[4]. Understanding the enthalpy of formation, heat capacity, and phase transitions (fusion and sublimation) allows for a rational approach to formulation design, predicting potential polymorphic transformations and ensuring the long-term integrity of the drug product. Furthermore, thermochemical data is increasingly utilized in computational modeling to predict drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the drug discovery pipeline[4][5].

This guide will delve into the known thermochemical parameters of **p-(Dimethylamino)cinnamic acid**, provide detailed experimental and computational workflows for their determination, and discuss the practical implications of this data for researchers in the pharmaceutical industry.

Experimentally Determined Thermochemical Data

Direct experimental data for **p-(Dimethylamino)cinnamic acid** is limited but crucial. The primary source of validated data is the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Property	Value	Units	Method	Source
Standard Molar Enthalpy of Formation (Solid)	-382.0	kJ/mol	Combustion Calorimetry	NIST WebBook[6]
Standard Molar Enthalpy of Combustion (Solid)	-5804.5	kJ/mol	Combustion Calorimetry	NIST WebBook[6]
Melting Point	227-228 (dec.)	°C	-	Sigma-Aldrich

Note: The melting point is reported with decomposition, indicating that thermal stability is a key consideration for this compound.

Experimental Methodologies: A Practical Guide

The determination of accurate thermochemical data is reliant on precise and well-controlled experimental techniques. This section provides an overview and step-by-step protocols for the key methods used to characterize compounds like **p-(Dimethylamino)cinnamic acid**.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. The principle involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Protocol: Oxygen Bomb Calorimetry

Objective: To determine the standard molar enthalpy of combustion (ΔcH°) of solid **p-(Dimethylamino)cinnamic acid**.

Apparatus:

- Oxygen Bomb Calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)
- High-pressure oxygen cylinder with regulator
- Pellet press
- Analytical balance (± 0.1 mg precision)
- Fuse wire (e.g., nickel-chromium)
- Crucible (e.g., quartz or stainless steel)
- Distilled water

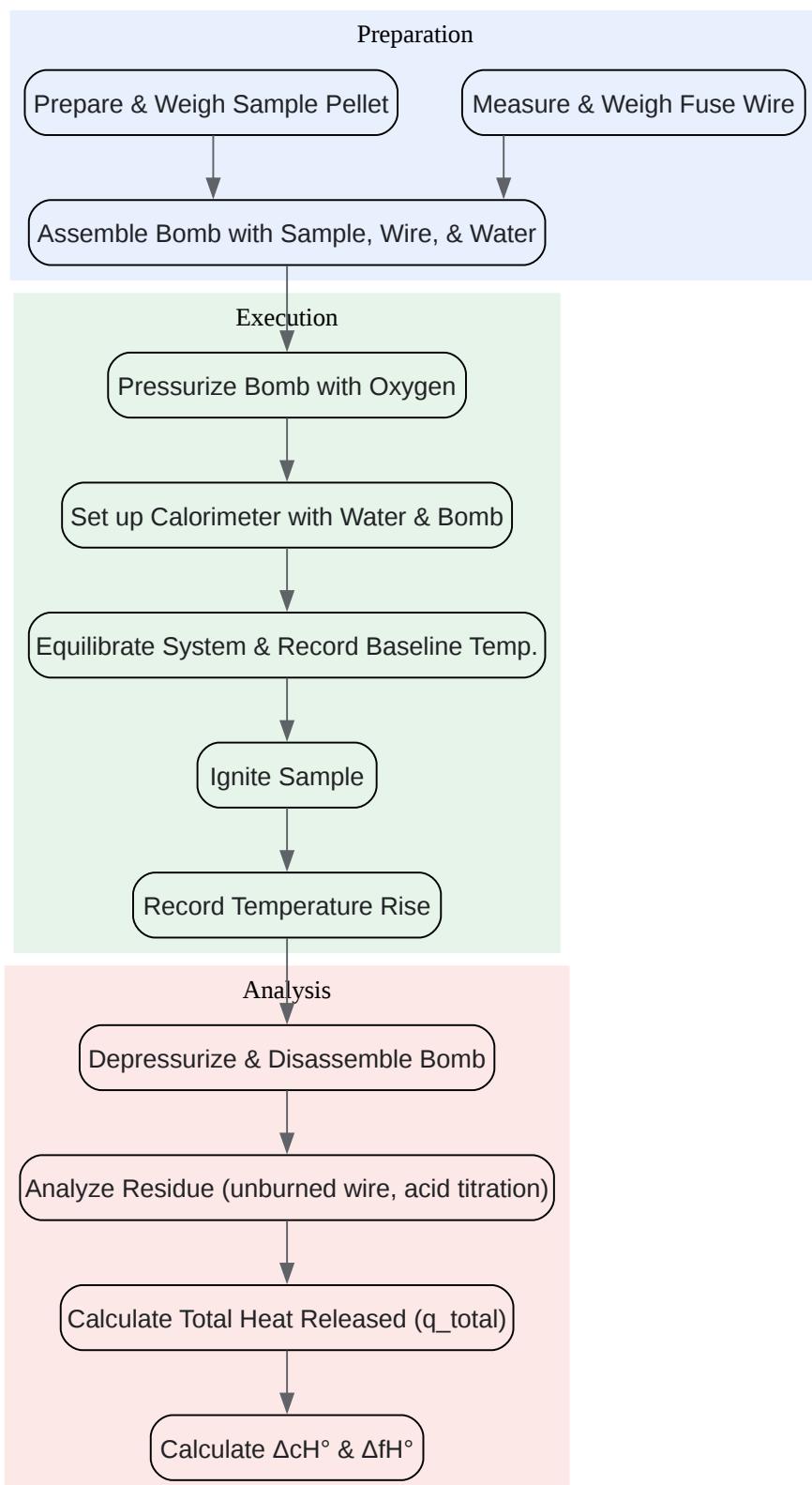
Procedure:

- Sample Preparation:
 - Dry the **p-(Dimethylamino)cinnamic acid** sample to a constant weight.
 - Press approximately 1 gram of the sample into a pellet using a pellet press.
 - Accurately weigh the pellet and record the mass.
- Bomb Assembly:
 - Place the weighed pellet into the sample crucible.
 - Measure and weigh a 10 cm piece of fuse wire.
 - Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.
 - Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
 - Carefully assemble the bomb, ensuring a tight seal.
- Pressurization:
 - Connect the bomb to the oxygen cylinder.
 - Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.
 - Purge the bomb with oxygen to remove any atmospheric nitrogen before final pressurization.
- Calorimeter Setup:
 - Place the bomb in the calorimeter bucket.
 - Add a precise volume (e.g., 2000 mL) of distilled water to the bucket, ensuring the bomb is fully submerged.

- Assemble the calorimeter, connecting the ignition leads and placing the temperature probe.
- Measurement:
 - Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.
- Post-Combustion Analysis:
 - Carefully release the pressure from the bomb.
 - Disassemble the bomb and inspect for any signs of incomplete combustion.
 - Collect and weigh any unburned fuse wire.
 - Wash the interior of the bomb with distilled water and titrate the washings with a standard base solution to determine the amount of nitric acid formed from residual nitrogen.

Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard reference material with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of nitric acid.

Logical Workflow for Combustion Calorimetry

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Caption: Workflow for determining enthalpy of combustion.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization, as well as the heat capacity of the substance.

Experimental Protocol: DSC for Enthalpy of Fusion and Heat Capacity

Objective: To determine the enthalpy of fusion ($\Delta_{\text{fus}}H$) and solid-phase heat capacity (C_p, solid) of **p-(Dimethylamino)cinnamic acid**.

Apparatus:

- Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
- Hermetic aluminum pans and lids
- Crimper for sealing pans
- Analytical balance (± 0.01 mg precision)
- High-purity indium standard for calibration
- Sapphire standard for heat capacity calibration

Procedure for Enthalpy of Fusion:

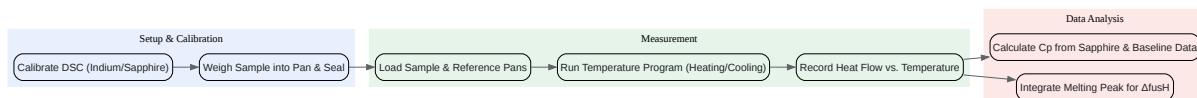
- Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
- Sample Preparation: Accurately weigh 3-5 mg of **p-(Dimethylamino)cinnamic acid** into a hermetic aluminum pan and seal it.
- Measurement:

- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Record the heat flow as a function of temperature through the melting transition.
- Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion. The onset of the peak is typically taken as the melting temperature.

Procedure for Heat Capacity:

- Calibration: Perform a heat capacity calibration using a sapphire standard.
- Measurement Sequence:
 - Run a baseline with two empty pans.
 - Run the sapphire standard in the sample pan.
 - Run the sample of **p-(Dimethylamino)cinnamic acid** in the same pan.
- Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature, according to ASTM E1269[7].

DSC Experimental Workflow



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Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability of a compound, studying its decomposition kinetics, and quantifying volatile content. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps[8][9].

Experimental Protocol: TGA for Thermal Decomposition Analysis

Objective: To determine the thermal stability and decomposition profile of **p-(Dimethylamino)cinnamic acid**.

Apparatus:

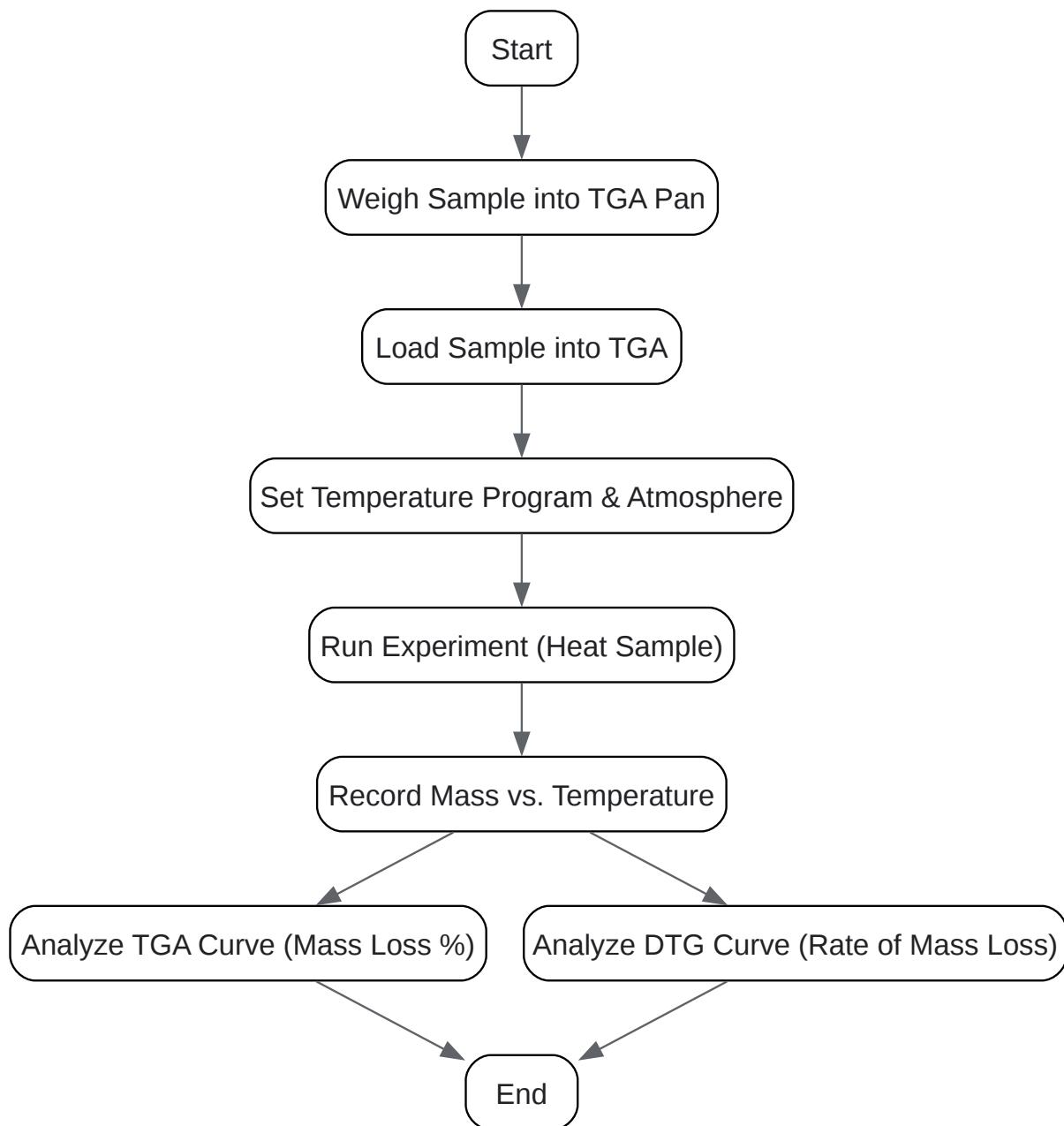
- Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+)
- Sample pans (e.g., alumina or platinum)
- Analytical balance (± 0.01 mg precision)

Procedure:

- Sample Preparation: Place 5-10 mg of **p-(Dimethylamino)cinnamic acid** into a TGA pan.
- Measurement:
 - Place the sample pan in the TGA furnace.
 - Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - Continuously record the sample mass as a function of temperature.

- Data Analysis:
 - Plot the percentage mass loss versus temperature.
 - Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability.
 - Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates for each step.

TGA Experimental Logic



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Caption: Logic flow for TGA experiments.

Computational Thermochemistry: Predicting Properties

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level quantum chemical methods can yield accurate enthalpies of formation, heat capacities, and other thermodynamic parameters.

Gaussian-n Theories for Accurate Thermochemistry

The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to achieve high accuracy in thermochemical calculations^{[10][11][12]}. These methods combine results from several levels of theory and basis sets to approximate a high-level calculation at a reduced computational cost.

Computational Protocol: G3(MP2)//B3LYP for Gas-Phase Enthalpy of Formation

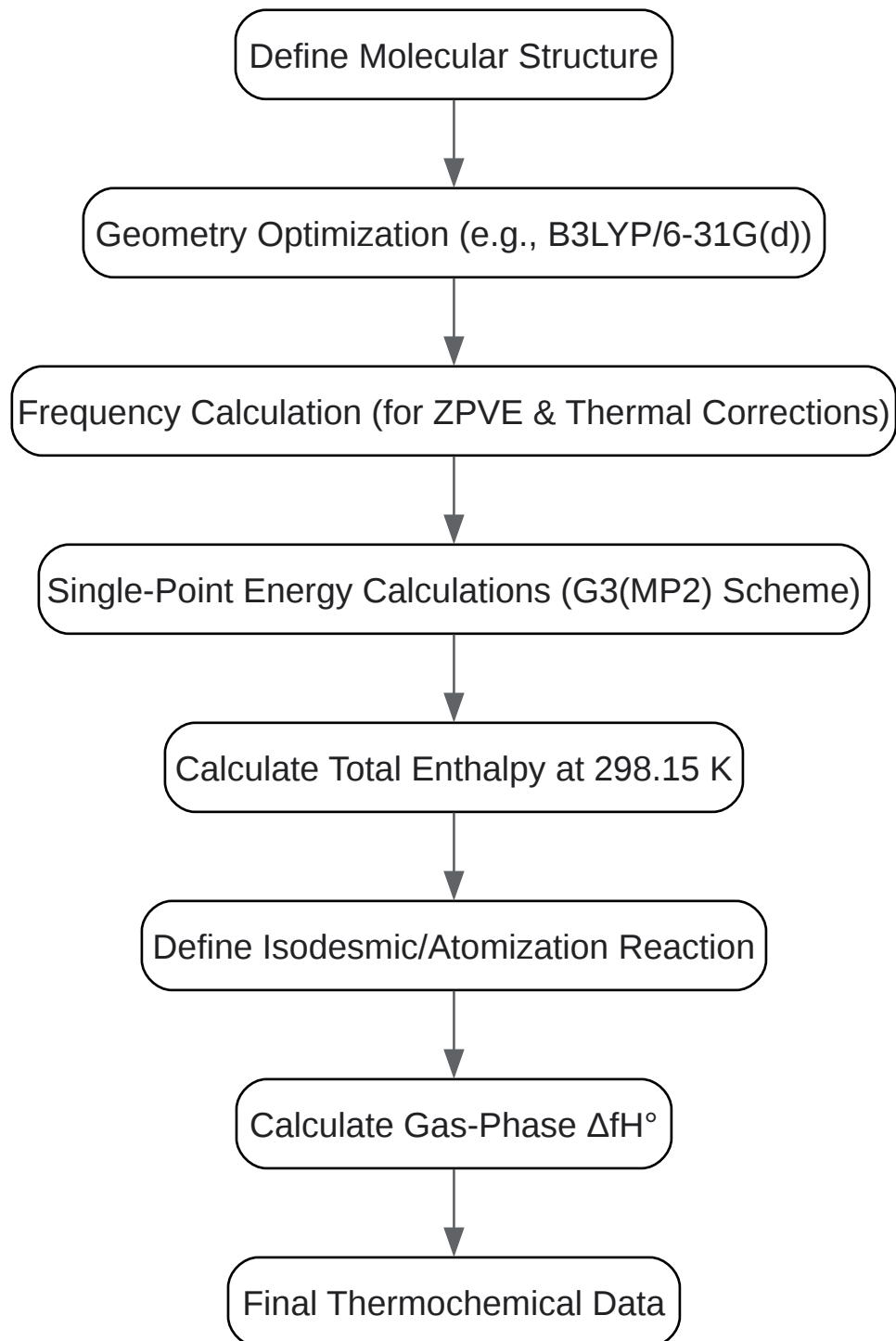
Objective: To calculate the gas-phase standard molar enthalpy of formation ($\Delta_f H^\circ_{\text{gas}}$) of **p-(Dimethylamino)cinnamic acid**.

Methodology:

- Geometry Optimization:
 - Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory to obtain the equilibrium structure and zero-point vibrational energy (ZPVE).
- Single-Point Energy Calculations:
 - Conduct a series of single-point energy calculations on the optimized geometry using more sophisticated methods and larger basis sets as prescribed by the G3(MP2) theory.
- Enthalpy Calculation:
 - Combine the energies from the different levels of theory, including the ZPVE and thermal corrections, to obtain the total enthalpy at 298.15 K.

- Use an appropriate isodesmic or atomization reaction scheme to calculate the enthalpy of formation. In an atomization scheme, the calculated enthalpy of the molecule is compared to the experimental enthalpies of its constituent atoms in their standard states.

Computational Workflow



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References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemistry of drugs: experimental and theoretical study of analgesics | Semantic Scholar [semanticscholar.org]
- 6. p-(Dimethylamino)cinnamic acid [webbook.nist.gov]
- 7. p-(Dimethylamino)cinnamic acid [webbook.nist.gov]
- 8. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. trans-Cinnamic acid (CAS 140-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. youtube.com [youtube.com]
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